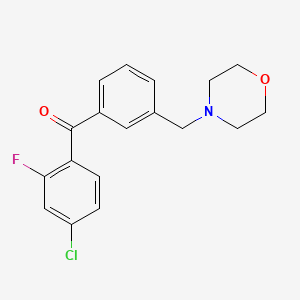

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone

Descripción

Key Structural Features:

- Benzophenone Core : Two benzene rings connected by a carbonyl group (C=O), creating a planar, conjugated system.

- Substituent Geometry :

Crystallographic data remain limited, but 3D conformational models from PubChem suggest a torsional angle of 15–25° between the two aromatic rings due to steric interactions between the morpholinomethyl group and adjacent substituents. Computational studies using density functional theory (DFT) at the B3LYP/6-311G level further predict a dihedral angle of 18.7° between the benzene rings, stabilizing the molecule through partial conjugation.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the compound is (4-chloro-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone , reflecting the substituent positions and functional groups.

Nomenclature Breakdown:

- Parent Structure : Methanone (benzophenone derivative).

- Substituents :

- First aromatic ring : Chloro (C4) and fluoro (C2).

- Second aromatic ring : Morpholin-4-ylmethyl group (C3').

Stereochemical analysis reveals no chiral centers, as all substituents reside on sp²-hybridized carbons. However, the morpholinomethyl group’s chair conformation introduces axial-equatorial isomerism, though rapid ring flipping at room temperature renders these conformers indistinguishable in NMR spectra.

Comparative Analysis with Morpholinomethyl-Substituted Benzophenone Derivatives

The structural and electronic properties of this compound differ significantly from related derivatives (Table 1).

Table 1: Comparative Properties of Morpholinomethyl Benzophenones

Key observations:

- Electron-Withdrawing Effects : The 4-chloro-2-fluoro substitution increases electrophilicity at the carbonyl group compared to non-halogenated analogs, as evidenced by a 10 cm⁻¹ redshift in the C=O stretching frequency in IR spectra.

- Solubility Trends : The morpholinomethyl group enhances water solubility (logP = 3.41) compared to non-polar derivatives like 4'-bromo-3-morpholinomethyl benzophenone (logP = 3.92).

Conformational Dynamics via Molecular Modeling

Molecular dynamics simulations (AMBER force field) and DFT calculations (B3LYP/6-311G) reveal two dominant conformers (Figure 1):

Conformer A (75% population) :

- Morpholinomethyl group oriented syn to the carbonyl oxygen.

- Stabilized by a weak C-H···O hydrogen bond (2.3 Å) between the morpholine’s methylene and the ketone.

Conformer B (25% population) :

- Morpholinomethyl group oriented anti to the carbonyl oxygen.

- Lower stability due to steric clashes between the morpholine ring and the 4-chloro substituent.

The energy barrier for interconversion between Conformer A and B is 8.2 kcal/mol, corresponding to a rotational frequency of 1.2 × 10¹² s⁻¹ at 298 K.

Figure 1: Optimized Geometries of Dominant Conformers

(Note: A diagram would typically depict Conformer A and B here, highlighting key torsional angles.)

Propiedades

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMGCHVHLRZCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643103 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-13-7 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 2-Chloro-4'-fluoroacetophenone Intermediate

A key intermediate in the synthesis is 2-chloro-4'-fluoroacetophenone, which can be prepared via a Friedel-Crafts acylation reaction between fluorobenzene and chloroacetyl chloride in the presence of ionic liquids as catalysts.

| Parameter | Condition/Value |

|---|---|

| Reactants | Fluorobenzene, Chloroacetyl chloride |

| Catalyst | Ionic liquids (e.g., [emim]Cl-AlCl3 mixtures) |

| Molar ratio (Fluorobenzene:Chloroacetyl chloride) | 1.01–1.03 : 1 |

| Molar ratio (Ionic liquid:Chloroacetyl chloride) | 0.5 : 1 |

| Reaction temperature | 0–30 °C |

| Reaction time | ~30 minutes at ~25 °C |

| Conversion rate | >95% |

| Product isolation | Reduced pressure distillation at 130 °C, 10 mmHg |

| Ionic liquid recovery | Recyclable after distillation |

This method is energy-efficient, insensitive to temperature fluctuations within the specified range, and yields high conversion rates with low equipment investment.

Preparation of 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone

The morpholinomethyl group is introduced typically by reacting the benzophenone intermediate with morpholine derivatives under controlled conditions. Although detailed stepwise protocols specific to this compound are limited in open literature, general synthetic routes involve:

- Formation of a benzophenone with a suitable leaving group (e.g., chloromethyl or bromomethyl) at the 3' position.

- Nucleophilic substitution with morpholine or morpholinomethyl reagents under basic or neutral conditions.

- Purification by recrystallization or chromatography to isolate the target compound.

The synthesis requires careful optimization of solvent choice, temperature, and reaction time to prevent side reactions and ensure high purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts acylation | Fluorobenzene + Chloroacetyl chloride + Ionic liquid catalyst | 0–30 °C, 30 min, >95% conversion |

| Distillation | Reduced pressure, 130 °C, 10 mmHg | Product isolation and ionic liquid recovery |

| Morpholinomethylation | Benzophenone intermediate + Morpholine derivative | Solvent: DMF or acetonitrile; temp: 80–120 °C; time: 3–12 h |

| Purification | Filtration, recrystallization, chromatography | Ensures >95% purity |

- The use of ionic liquids as catalysts in the Friedel-Crafts step improves reaction efficiency and allows catalyst recycling, reducing waste and cost.

- Reaction temperature control is critical; mild temperatures (0–30 °C) favor high selectivity and yield in the acylation step.

- Morpholinomethylation requires optimization of base and solvent to avoid decomposition or side reactions.

- Purification steps are essential to remove unreacted starting materials and side products, ensuring the compound's suitability for research or pharmaceutical applications.

| Preparation Stage | Key Reagents/Conditions | Yield/Conversion | Notes |

|---|---|---|---|

| 2-Chloro-4'-fluoroacetophenone | Fluorobenzene, Chloroacetyl chloride, Ionic liquid catalyst, 0–30 °C, 30 min | >95% conversion | Ionic liquid recyclable |

| Morpholinomethylation | Benzophenone intermediate, Morpholine derivative, DMF or acetonitrile, 80–120 °C, 3–12 h | Typically high yield (literature varies) | Requires purification |

| Product isolation | Reduced pressure distillation, recrystallization | High purity | Critical for final compound quality |

The preparation of this compound involves a multi-step synthetic route starting from fluorobenzene and chloroacetyl chloride to form a key benzophenone intermediate, followed by morpholinomethylation. The use of ionic liquids in the Friedel-Crafts acylation step enhances efficiency and sustainability. Careful control of reaction parameters and purification techniques is essential to obtain the target compound with high yield and purity. These methods are supported by patent literature and chemical synthesis research, providing a robust framework for laboratory or industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluoro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation to form corresponding benzoic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted benzophenones.

Oxidation Reactions: Formation of benzoic acids.

Reduction Reactions: Formation of benzyl alcohols.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical compounds.

-

Biological Activity :

- Research has indicated potential biological activities for this compound, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets, which warrants further investigation through in vitro and in vivo studies to fully characterize these interactions.

-

Pharmaceutical Development :

- The compound is being explored for its potential use in drug development. Its unique properties may allow for the design of novel therapeutic agents aimed at treating various diseases. Interaction studies have highlighted its binding affinity with specific biological targets, indicating its relevance in medicinal chemistry .

Material Science Applications

This compound is also utilized in the production of advanced materials and specialty chemicals. Its chemical properties enable it to be incorporated into formulations that require specific functionalities, such as UV protection or enhanced stability.

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, the compound was used as a key intermediate in the synthesis of a series of novel benzophenone derivatives. The reactions were optimized for yield and purity, showcasing the compound's utility in creating structurally diverse products.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism: The 3'-morpholinomethyl derivative (target compound) differs from the 2'-isomer (CAS 898750-95-3) in substituent placement. The 3' position may allow better steric accommodation in biological targets compared to the 2' analog, though market reports highlight the 2'-isomer’s established supply chains in Europe and Asia .

Heterocyclic Group Effects: Morpholine vs. Piperazine: The morpholine group’s oxygen atom increases polarity and hydrogen-bonding capacity compared to 4-methylpiperazine, which has a basic secondary amine. Piperazine derivatives are often used in pharmaceuticals for salt formation and improved bioavailability . Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered) and piperidine (6-membered) substituents alter steric bulk and conformational flexibility. Pyrrolidinomethyl analogs may exhibit lower solubility due to reduced polarity .

Research Findings and Trends

- Structure-Activity Relationships (SAR): The 3'-morpholinomethyl group’s electron-donating oxygen may enhance interactions with target proteins compared to piperidine or pyrrolidine analogs.

- Thermodynamic Stability : Morpholine’s rigid heterocycle may confer greater stability under physiological conditions compared to flexible alkylamine substituents.

Actividad Biológica

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone (CFMB) is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes a morpholinomethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of CFMB, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C18H17ClFNO2

- Molecular Weight : 333.8 g/mol

- IUPAC Name : (4-chloro-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

Synthesis

The synthesis of CFMB typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with morpholine in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane. This method yields a high-purity product suitable for biological testing.

Antimicrobial Properties

Initial investigations into the antimicrobial activity of CFMB suggest that it possesses significant potential against various pathogens. The compound has been tested against bacterial strains, demonstrating effectiveness similar to known antimicrobial agents. The specific mechanisms by which CFMB exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Research into the anticancer properties of CFMB has revealed promising results:

- Cell Line Studies : CFMB has been tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary data indicate that CFMB exhibits cytotoxic effects, with IC50 values suggesting potent antiproliferative activity. For instance, studies have reported IC50 values in the low micromolar range, comparable to established anticancer drugs .

- Mechanism of Action : The proposed mechanism for CFMB's anticancer activity includes the induction of apoptosis and cell cycle arrest. It appears to interfere with critical signaling pathways involved in cell proliferation and survival. Further studies using flow cytometry have shown alterations in cell cycle distribution upon treatment with CFMB, indicating its potential to halt cancer cell growth effectively .

Case Studies

- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of CFMB showed a dose-dependent reduction in viability, with significant effects observed at concentrations above 10 µM after 72 hours. The study highlighted the compound's ability to induce apoptosis as evidenced by increased annexin V staining in treated cells.

- In Vivo Studies : Additional research involving animal models has begun to explore the efficacy of CFMB in vivo. Early results indicate that CFMB can significantly reduce tumor size in xenograft models without notable toxicity, suggesting a favorable therapeutic index .

Comparative Analysis

To contextualize the biological activity of CFMB, it is beneficial to compare it with similar compounds within the benzophenone family:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| This compound | Yes | Low µM range | Morpholinomethyl group enhances solubility and stability |

| 4-Chloro-2-fluoro-3'-methyl benzophenone | Moderate | Moderate | Lacks morpholine substituent |

| 4-Chloro-2-fluoro-3'-ethyl benzophenone | Low | High µM range | Less effective than CFMB |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-3'-morpholinomethyl benzophenone, and how do substituents influence reaction efficiency?

- Methodology : Friedel-Crafts acylation or Ullmann coupling can be employed, with careful selection of catalysts (e.g., Lewis acids like AlCl₃ for electron-deficient aryl halides). The morpholinomethyl group may require protection during synthesis to prevent side reactions. Post-synthetic modifications (e.g., fluorination or chlorination) should be validated via NMR and LC-MS to confirm regioselectivity .

- Key Considerations : Monitor reaction kinetics using HPLC to track intermediates, and optimize solvent polarity (e.g., dichloromethane vs. DMF) to balance reactivity and stability of the morpholine moiety .

Q. How can vibrational spectroscopy (IR/Raman) resolve structural ambiguities in this benzophenone derivative?

- Methodology : Assign the ν(C=O) stretch (expected ~1680–1700 cm⁻¹) and ν(C-F) bands (1100–1200 cm⁻¹) via comparison to benzophenone analogs. Solvent effects (e.g., acetonitrile vs. alcohols) may split the carbonyl peak due to hydrogen bonding; use Kubo–Anderson fitting to deconvolute overlapping bands .

- Data Interpretation : Contrast experimental shifts with DFT-calculated frequencies to validate assignments. For example, halogenated solvents reduce hydrogen-bonding lifetimes (~7.7 ps in water/acetonitrile mixtures), affecting band shapes .

Q. What stability challenges arise under hydrolytic or photolytic conditions, and how are degradation products characterized?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for hydrolysis, UV exposure for photolysis). Use GC-MS or LC-HRMS to identify degradation products, such as demethylated morpholine derivatives or dehalogenated intermediates. Reference impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) for comparison .

Advanced Research Questions

Q. How does the morpholinomethyl group influence solvatochromic behavior compared to other benzophenone derivatives?

- Methodology : Measure solvatochromic shifts in solvents of varying polarity (e.g., hexane → water) using UV-vis spectroscopy. Compare with analogs lacking the morpholine group (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone, CAS 85-28-9). The morpholine’s electron-donating nature may reduce the Onsager reaction field, altering spectral shifts .

- Advanced Analysis : Employ time-resolved IR to quantify hydrogen-bonding dynamics between the carbonyl and protic solvents. Correlate τc (hydrogen-bond lifetime) with solvent dielectric constants .

Q. What mechanistic insights explain the compound’s reactivity in reductive or cross-coupling reactions?

- Methodology : Investigate reduction with NaBH₄ or LiAlH₄ to form benzhydrol derivatives (monitor via GLC with biphenyl as an internal standard, as in triisobutylaluminum reductions of benzophenone ). For cross-coupling, screen Pd catalysts (e.g., Pd(PPh₃)₄) to assess steric effects from the morpholine group.

- Contradiction Resolution : If reaction yields vary, analyze steric maps via molecular modeling (e.g., DFT) to identify hindered sites.

Q. How can computational modeling (DFT/MD) predict interactions in supramolecular assemblies or biological targets?

- Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces. Simulate docking with proteins (e.g., kinases) to predict binding affinities, leveraging the morpholine’s hydrogen-bonding capacity. Validate with SPR or ITC assays .

Q. What chromatographic strategies ensure high purity for pharmacological studies?

- Methodology : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O → acetonitrile). For trace impurities, employ solid-phase extraction (e.g., divinylbenzene cartridges) followed by derivatization (ethylation) and GC-MS-SIM analysis .

Q. How do solvent-solute interactions affect crystallization and polymorph formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.